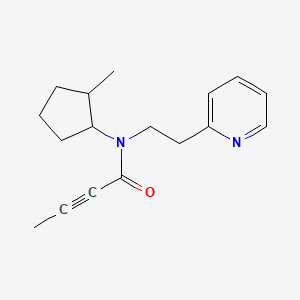

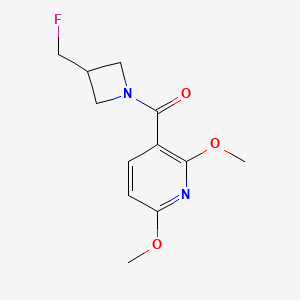

![molecular formula C10H16LiNO5S B2727866 Lithium;1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylate CAS No. 2248399-59-7](/img/structure/B2727866.png)

Lithium;1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds like this usually belong to the class of organic compounds known as carboxylic acids and derivatives. These are compounds containing a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group .

Synthesis Analysis

The synthesis of such compounds typically involves organic chemistry reactions, such as nucleophilic substitution or addition reactions, and the use of a lithium base .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Carboxylic acids and their derivatives can undergo a variety of reactions, including esterification, amide formation, and decarboxylation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Neuroprotective Effects and Bipolar Disorder

Lithium is a cornerstone treatment for bipolar disorders, with its efficacy linked to distinct blood DNA methylation profiles in patients. Studies have highlighted its role in modulating epigenetic markers associated with neuronal cell components, suggesting potential biomarkers for lithium response in bipolar disorder type 1 patients (Marie-Claire et al., 2020). Furthermore, lithium's distribution within the brain, notably its accumulation in the hippocampus, underscores its significance in emotion processing and regulation. This accumulation is consistent with lithium's neuroprotective and grey matter normalization effects, offering insights into its therapeutic response mechanisms (Stout et al., 2020).

Neurotrophic Effects

Research demonstrates lithium's capability to increase N-acetyl-aspartate in the human brain, signifying enhanced neuronal viability and function. These findings provide indirect support for lithium's neurotrophic and neuroprotective effects, highlighting its potential to bolster brain health and counteract neurodegenerative processes (Moore et al., 2000).

Impact on Renal and Thyroid Function

Although lithium is renowned for its mood-stabilizing properties, it's imperative to monitor its long-term effects on renal, thyroid, and parathyroid functions due to associated risks of dysfunction. This underscores the need for comprehensive patient management strategies to mitigate potential adverse outcomes (Shine et al., 2015).

Environmental Lithium and Mental Health

Environmental studies have explored the correlation between lithium levels in drinking water and mental health outcomes, including suicide rates and psychiatric disorders. While findings suggest a protective effect against suicide in certain demographics, further research is needed to fully understand this relationship and its implications for public health (Kabacs et al., 2011).

Lithium's Broader Biological Impacts

Beyond its psychiatric applications, lithium influences various biological processes, including endothelial function, bone mineral density, and cellular metabolism. These effects highlight lithium's multifaceted role in human health and necessitate ongoing research to harness its potential benefits across different medical disciplines (Bosche et al., 2016), (Zamani et al., 2009).

Mechanism of Action

Target of Action

Lithium compounds are known to have multiple targets, contributing to their therapeutic effect. They modulate neurotransmitters, impacting the balance between excitatory and inhibitory activities .

Mode of Action

Lithium compounds interact with their targets, leading to a variety of effects. For example, they modulate signals impacting the cytoskeleton, a dynamic system contributing to neural plasticity . They also adjust signaling activities regulating second messengers, transcription factors, and gene expression .

Biochemical Pathways

Lithium compounds affect various biochemical pathways. They can decrease glutamatergic activity, which may contribute to neuroprotection . They also influence the adenyl cyclase and phospho-inositide pathways, which further modulate neurotransmission .

Result of Action

The outcome of these effects appears likely to result in limiting the magnitudes of fluctuations in activities, contributing to a stabilizing influence induced by lithium, and neuroprotective effects may be derived from its modulation of gene expression .

Safety and Hazards

Future Directions

properties

IUPAC Name |

lithium;1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5S.Li/c1-10(2,3)16-9(14)11-17(15)6-4-5-7(17)8(12)13;/h7H,4-6H2,1-3H3,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFHMOCAEOQLDS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C)OC(=O)N=S1(=O)CCCC1C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16LiNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylate | |

CAS RN |

2248399-59-7 |

Source

|

| Record name | lithium 1-{[(tert-butoxy)carbonyl]imino}-1-oxo-1lambda6-thiolane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

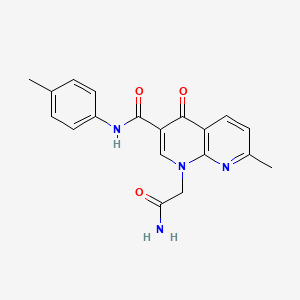

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione](/img/structure/B2727785.png)

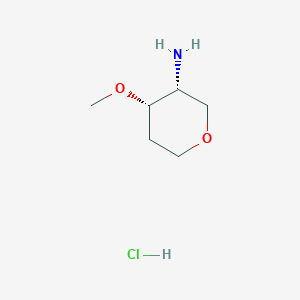

![Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH](/img/structure/B2727787.png)

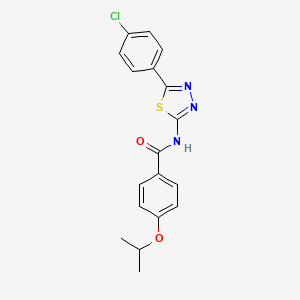

![2-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2727796.png)

![2-bromo-5-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2727800.png)

![4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2727801.png)

![3-[Ethyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B2727804.png)